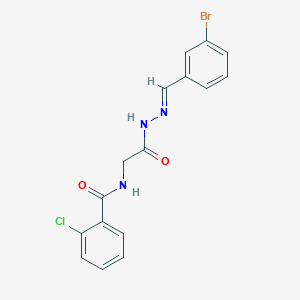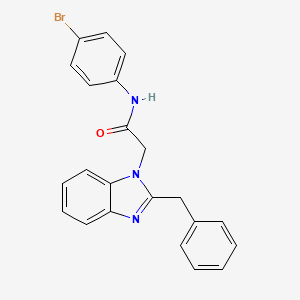![molecular formula C16H12Br2FN3O3 B11118421 N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11118421.png)
N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that features a combination of bromine, fluorine, and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Step 1: Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde
Starting Materials: 2-hydroxybenzaldehyde, bromine
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Bromine is added dropwise to the solution of 2-hydroxybenzaldehyde.
Product: 3,5-Dibromo-2-hydroxybenzaldehyde
-
Step 2: Formation of Hydrazone
Starting Materials: 3,5-Dibromo-2-hydroxybenzaldehyde, hydrazine hydrate
Reaction Conditions: The reaction is conducted in ethanol under reflux conditions.
Product: (E)-(3,5-Dibromo-2-hydroxyphenyl)methylidenehydrazine
-
Step 3: Synthesis of N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
Starting Materials: (E)-(3,5-Dibromo-2-hydroxyphenyl)methylidenehydrazine, 3-fluorobenzoyl chloride
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
Industrial Production Methods
Industrial production of this compound would likely involve the same synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazine functional groups.
Reduction: Reduction reactions can target the carbonyl and imine groups.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Oxidized derivatives with modified hydroxy and hydrazine groups
Reduction: Reduced derivatives with modified carbonyl and imine groups
Substitution: Substituted derivatives with different functional groups replacing bromine
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydrazine and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- N-({N’-[(E)-(3,5-Diiodo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
Uniqueness
- Bromine Substitution : The presence of bromine atoms distinguishes this compound from its chloro and iodo analogs, potentially altering its reactivity and biological activity.
- Fluorine Atom : The fluorine atom can enhance the compound’s stability and lipophilicity, influencing its pharmacokinetic properties.
Properties
Molecular Formula |
C16H12Br2FN3O3 |
|---|---|
Molecular Weight |
473.09 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H12Br2FN3O3/c17-11-4-10(15(24)13(18)6-11)7-21-22-14(23)8-20-16(25)9-2-1-3-12(19)5-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+ |
InChI Key |
RIGGTNUQEPZAAS-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11118344.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11118347.png)

![5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11118366.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11118374.png)

![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11118377.png)
![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11118378.png)

![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118390.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea](/img/structure/B11118394.png)

![N-(3-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118412.png)
![[1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron](/img/structure/B11118414.png)
